4-({1-[2-(2H-1,3-benzodioxol-5-yl)acetyl]piperidin-4-yl}oxy)-1,6-dimethyl-1,2-dihydropyridin-2-one
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Overview
Description
4-({1-[2-(2H-1,3-benzodioxol-5-yl)acetyl]piperidin-4-yl}oxy)-1,6-dimethyl-1,2-dihydropyridin-2-one is a complex organic compound featuring a benzo[d][1,3]dioxole moiety, a piperidine ring, and a pyridinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({1-[2-(2H-1,3-benzodioxol-5-yl)acetyl]piperidin-4-yl}oxy)-1,6-dimethyl-1,2-dihydropyridin-2-one typically involves multiple steps. One common approach starts with the preparation of the benzo[d][1,3]dioxole intermediate, which is then coupled with a piperidine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
4-({1-[2-(2H-1,3-benzodioxol-5-yl)acetyl]piperidin-4-yl}oxy)-1,6-dimethyl-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups .
Scientific Research Applications
4-({1-[2-(2H-1,3-benzodioxol-5-yl)acetyl]piperidin-4-yl}oxy)-1,6-dimethyl-1,2-dihydropyridin-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: It is used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 4-({1-[2-(2H-1,3-benzodioxol-5-yl)acetyl]piperidin-4-yl}oxy)-1,6-dimethyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,3]dioxole derivatives: These compounds share the benzo[d][1,3]dioxole moiety and exhibit similar biological activities.
Piperidine derivatives: These compounds contain the piperidine ring and are known for their diverse pharmacological properties.
Pyridinone derivatives: These compounds feature the pyridinone structure and are studied for their potential therapeutic applications
Uniqueness
4-({1-[2-(2H-1,3-benzodioxol-5-yl)acetyl]piperidin-4-yl}oxy)-1,6-dimethyl-1,2-dihydropyridin-2-one is unique due to its combination of three distinct structural motifs, which confer specific chemical and biological properties. This combination allows for versatile applications and makes it a valuable compound for further research and development .
Properties
IUPAC Name |
4-[1-[2-(1,3-benzodioxol-5-yl)acetyl]piperidin-4-yl]oxy-1,6-dimethylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c1-14-9-17(12-20(24)22(14)2)28-16-5-7-23(8-6-16)21(25)11-15-3-4-18-19(10-15)27-13-26-18/h3-4,9-10,12,16H,5-8,11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYVWELXEWGPXBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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